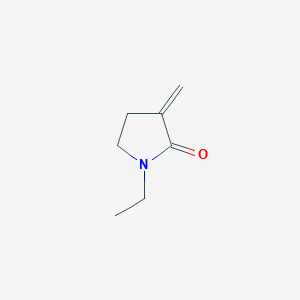
2-Pyrrolidinone, 1-ethyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-ethyl-3-methylene- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as N-Ethyl-3-methylene-2-pyrrolidone (NEP) and is a derivative of pyrrolidinone. NEP is a colorless liquid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
NEP has been widely used in scientific research due to its diverse applications. It is commonly used as a solvent in the pharmaceutical industry for the synthesis of various drugs. NEP has also been used as a reaction medium in the synthesis of various organic compounds. Additionally, NEP has been used as a reagent in the synthesis of polymers, resins, and coatings.
Wirkmechanismus
The exact mechanism of action of NEP is not fully understood. However, it is believed that NEP acts as a nucleophile due to the presence of the carbonyl group in its structure. NEP can react with electrophiles, such as alkyl halides, to form new compounds. NEP can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Biochemische Und Physiologische Effekte
NEP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. NEP has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, NEP has been shown to have analgesic properties and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
NEP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. NEP is also a stable compound and has a long shelf life. However, NEP has some limitations for use in lab experiments. It is a toxic compound and can cause harm if not handled properly. NEP can also react with some materials commonly used in lab experiments, such as rubber and plastic.
Zukünftige Richtungen
There are several future directions for research on NEP. One area of research is the development of new synthesis methods for NEP. Researchers are also exploring the use of NEP as a solvent for the synthesis of new drugs and organic compounds. Additionally, there is interest in exploring the potential therapeutic applications of NEP, such as its use as an anti-inflammatory or analgesic agent.
Conclusion
In conclusion, NEP is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is commonly used as a solvent in the pharmaceutical industry and as a reaction medium in the synthesis of various organic compounds. NEP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NEP, including the development of new synthesis methods and exploring its potential therapeutic applications.
Synthesemethoden
NEP can be synthesized through the reaction of N-ethylpyrrolidone with formaldehyde and sodium cyanide. The reaction takes place in the presence of a catalyst, such as piperidine or triethylamine. The resulting product is then purified through distillation or chromatography to obtain pure NEP.
Eigenschaften
CAS-Nummer |
183443-58-5 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-ethyl-3-methylene- |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
InChI-Schlüssel |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
Kanonische SMILES |
CCN1CCC(=C)C1=O |
Synonyme |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



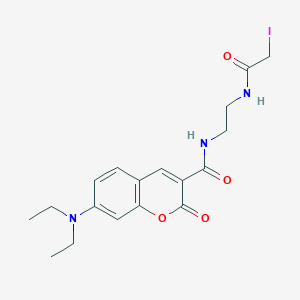
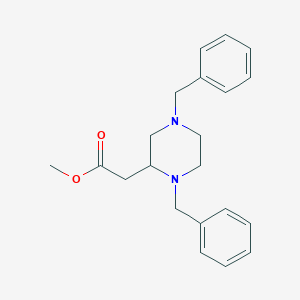

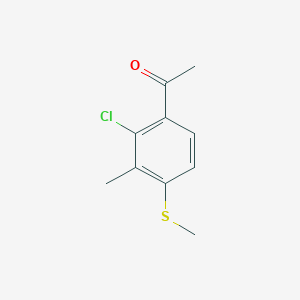
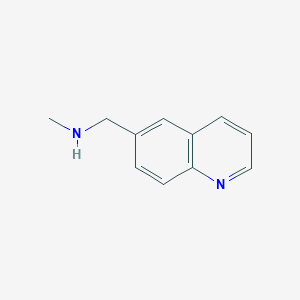
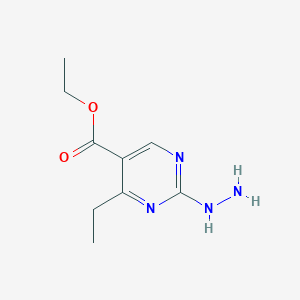

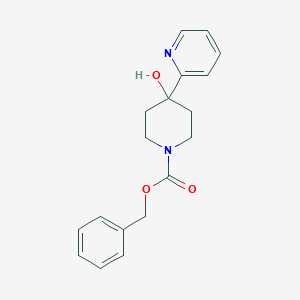

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)



